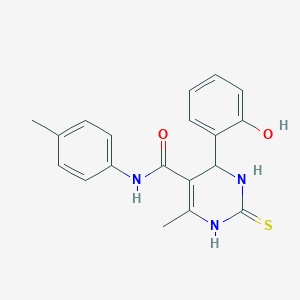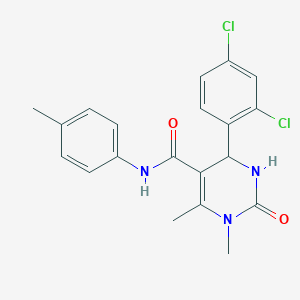![molecular formula C18H13ClFNOS2 B415379 (5Z)-5-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B415379.png)
(5Z)-5-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a 2-chloro-6-fluorobenzylidene group and a phenethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-6-fluoro-benzylidene)-3-phenethyl-2-thioxo-thiazolidin-4-one typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with a thiazolidinone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent, such as ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-5-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-(2-chloro-6-fluoro-benzylidene)-3-phenethyl-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-fluorobenzaldehyde: A precursor in the synthesis of the target compound.
2-Chloro-5-nitrobenzaldehyde: Another benzaldehyde derivative with similar reactivity.
Thiazolidinone derivatives: A class of compounds with similar core structures but different substituents, exhibiting diverse biological activities.
Uniqueness
(5Z)-5-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C18H13ClFNOS2 |
|---|---|
Molekulargewicht |
377.9g/mol |
IUPAC-Name |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13ClFNOS2/c19-14-7-4-8-15(20)13(14)11-16-17(22)21(18(23)24-16)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2/b16-11- |
InChI-Schlüssel |
MFQAECOQKMZRSV-WJDWOHSUSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S |
Isomerische SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=S |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-(1,3-Dioxoisoindol-2-yl)-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B415304.png)




![N-[2-(diethylamino)ethyl]-5,6-dimethyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B415314.png)
![3-[(4-Chloroanilino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B415319.png)
![(5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B415320.png)
